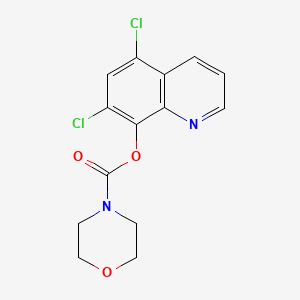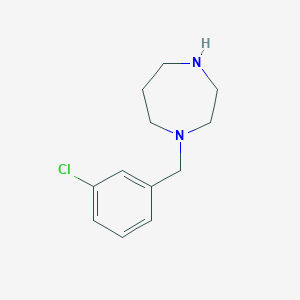
1-(3-Chlorobenzyl)-1,4-diazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chlorobenzyl)-1,4-diazepane is a chemical compound that belongs to the class of 1,4-diazepane derivatives. These compounds are of significant interest due to their potential applications in medicinal chemistry and as building blocks in organic synthesis. The structure of 1,4-diazepane derivatives is characterized by a seven-membered heterocyclic ring containing two nitrogen atoms.
Synthesis Analysis
The synthesis of 1,4-diazepane derivatives can be achieved through a multicomponent reaction involving 1,3-dicarbonyls, 1,2-diamines, and aromatic aldehydes. This process allows for the direct stereoselective synthesis of the derivatives, including those with a chlorobenzyl group. An efficient, user-friendly method has been developed that is both solvent- and catalyst-free, simplifying the synthesis process and making it more accessible .
Molecular Structure Analysis
The molecular structure of diazepane derivatives can be complex and varies depending on the substituents attached to the heterocyclic ring. For instance, the crystal and molecular structure of a related compound, 1,4-bis(p-chlorobenzoyl)-5-methylene-7-methyl-2,3,4,5-tetrahydro-1H-1,4-diazepine, has been determined using X-ray methods, revealing an enamide form with diacylation on nitrogen . Although this is not the exact compound , it provides insight into the structural aspects of chlorobenzyl-substituted diazepanes.
Chemical Reactions Analysis
Diazepane derivatives can undergo various chemical reactions. For example, diazepam, a well-known diazepane derivative, can form novel products through base-catalyzed hydrolysis. In a mixture of ethanol and sodium hydroxide, diazepam forms an intermediate that decomposes to yield 2-(methylamino)-5-chlorobenzophenone imine and its related compound . This indicates that chlorobenzyl-substituted diazepanes may also undergo similar base-catalyzed reactions, leading to the formation of new compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,4-diazepane derivatives are influenced by their molecular structure. For example, the crystal structure of a 3-phenyl substituted dibenzo-1,4-diazepin-1-one derivative has been determined, which helps in understanding the compound's physical properties such as melting point, solubility, and stability . Additionally, the formation of a 1:1 adduct between 1,4-diazabicyclo[2.2.2]octane and 1,3,5-benzenetricarboxylic acid, resulting in a salt with a tiling pattern, suggests that diazepane derivatives can engage in hydrogen bonding and form stable crystalline structures .
Mechanism of Action
Target of Action
A structurally similar compound, n-(3-chlorobenzyl)-1-(4-methylpentanoyl)-l-prolinamide, has been reported to target prothrombin . Prothrombin is a protein present in blood plasma that is converted into active thrombin during coagulation. Thrombin then converts soluble fibrinogen into insoluble fibrin, which forms a blood clot.
Mode of Action
Benzene derivatives, which are structurally related, are known to undergo electrophilic aromatic substitution . In this reaction, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted benzene ring .
Biochemical Pathways
Benzene derivatives are known to participate in various biochemical reactions, including free radical bromination, nucleophilic substitution, and oxidation .
Result of Action
A structurally similar compound, 3-chlorobenzyl-linked 1,9-diazaspiro[55]undecane derivatives, has been reported to inhibit dengue virus type 2 (DENV2) activity .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[(3-chlorophenyl)methyl]-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2/c13-12-4-1-3-11(9-12)10-15-7-2-5-14-6-8-15/h1,3-4,9,14H,2,5-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZYHJJCOSLOYBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)CC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorobenzyl)-1,4-diazepane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

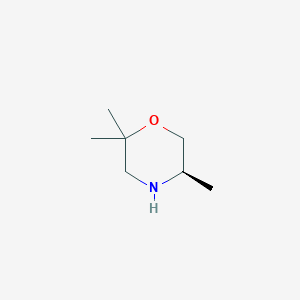
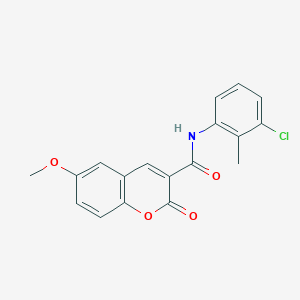
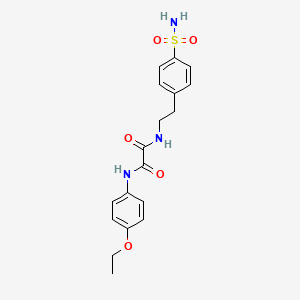
![N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B3018240.png)
![(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone](/img/structure/B3018244.png)
![(E)-3-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-N-cycloheptylprop-2-enamide](/img/structure/B3018245.png)
![6-Amino-2-methoxy-5-{[3-(trifluoromethyl)phenyl]sulfonyl}nicotinonitrile](/img/structure/B3018247.png)
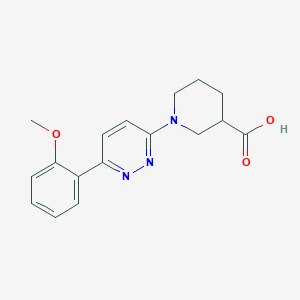
![2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide](/img/structure/B3018252.png)
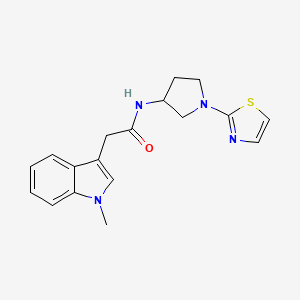
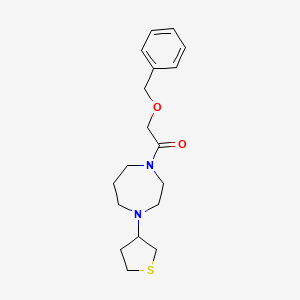
![Ethyl 4-[7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-3-methyl-2,6-dioxopurin-8-yl]piperazine-1-carboxylate](/img/structure/B3018255.png)
